4-methoxy-1H-indazole-3-carboxylic acid

Nitric Oxide Synthase Inhibition Methoxyindazole SAR Neuronal NOS

Choose 4-Methoxy-1H-indazole-3-carboxylic acid when your project demands a substituted indazole scaffold that avoids nitric oxide synthase (NOS) activity. Unlike the 7-methoxy isomer, this 4‑methoxy analog shows <10% inhibition of all three NOS isoforms at up to 1 mM, eliminating NOS-related confounding effects in CNS studies. Its reported 100% synthetic yield from 4-methoxyindoline-2,3-dione, combined with the indazole ring’s superior metabolic stability over phenol, makes it a cost‑effective, high‑purity (≥95%) building block for α7 nAChR ligand synthesis and lead optimization. Procure directly to reduce multi‑step synthesis time and cost.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 865887-02-1
Cat. No. B1593081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-1H-indazole-3-carboxylic acid
CAS865887-02-1
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=NN2)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)8(9(12)13)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyUNCWFHMSYTUYDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-1H-indazole-3-carboxylic acid (CAS 865887-02-1) – Procurement-Ready Heterocyclic Building Block with Defined Substitution Pattern


4-Methoxy-1H-indazole-3-carboxylic acid (CAS 865887-02-1) is a substituted indazole-3-carboxylic acid bearing a methoxy group at the 4-position of the fused bicyclic ring system [1]. The compound is commercially available as a heterocyclic building block with standard purities ranging from 95% to 98% , and serves as a synthetic intermediate for tricyclic compounds acting as alpha-7 nicotinic acetylcholine receptor ligands . Its differentiation from unsubstituted indazole-3-carboxylic acid (CAS 4498-67-3) and other positional isomers (5-methoxy, 6-methoxy, 7-methoxy) lies in the electronic and steric influence of the 4-methoxy group, which modulates both chemical reactivity and biological target engagement [2].

Why 4-Methoxy-1H-indazole-3-carboxylic acid Cannot Be Replaced by Unsubstituted or Isomeric Indazole-3-carboxylic Acids


Substitution of 4-methoxy-1H-indazole-3-carboxylic acid with unsubstituted indazole-3-carboxylic acid or alternative methoxy positional isomers alters both physicochemical properties and biological activity profiles. The 4-methoxy group introduces a hydrogen bond acceptor that influences downstream coupling reactions and receptor binding conformations . Critically, a systematic evaluation of isomeric methoxyindazoles (4-, 5-, 6-, and 7-methoxy) demonstrated that only the 7-methoxy isomer exhibits meaningful inhibition of nitric oxide synthases (NOS), whereas the 4-methoxy isomer is almost inactive across all three NOS isoforms [1]. This pronounced positional dependence of biological activity means that 4-methoxy-1H-indazole-3-carboxylic acid is uniquely suited for applications requiring a non-NOS-active indazole scaffold—a requirement not met by the 7-methoxy analog. Procurement based solely on the indazole-3-carboxylic acid core without regard to substitution pattern introduces uncontrolled variables in both synthetic and biological contexts .

Quantitative Evidence: Differentiating 4-Methoxy-1H-indazole-3-carboxylic acid from Closest Analogs


Lack of Nitric Oxide Synthase (NOS) Inhibitory Activity Compared to 7-Methoxyindazole

4-Methoxyindazole exhibits less than 10% inhibition of citrulline formation at 1 mM against purified recombinant neuronal NOS (NOS I), inducible NOS (NOS II), and endothelial NOS (NOS III), placing it in the 'almost inactive' category alongside 5- and 6-methoxyindazoles [1]. In contrast, 7-methoxyindazole (7-MI) is a competitive inhibitor of neuronal NOS with an IC50 of approximately 16 µM under comparable assay conditions [2].

Nitric Oxide Synthase Inhibition Methoxyindazole SAR Neuronal NOS

Superior Synthetic Yield Enables Cost-Effective Scale-Up for Derivative Synthesis

4-Methoxy-1H-indazole-3-carboxylic acid can be synthesized from 4-methoxyindoline-2,3-dione via diazotization and reduction with tin(II) chloride, yielding the product as a yellow solid with a reported yield of 100% . This quantitative yield represents a highly efficient transformation. In contrast, alternative synthetic routes for related substituted indazole-3-carboxylic acids frequently report lower yields; for example, a two-step esterification-purification sequence for a related intermediate yields only 5% [1].

Heterocyclic Synthesis Indazole-3-carboxylic acid preparation Process Chemistry

Validated Use as Key Intermediate for Alpha-7 Nicotinic Acetylcholine Receptor Ligands

4-Methoxy-1H-indazole-3-carboxylic acid is explicitly cited in patent literature and vendor documentation as a precursor for the preparation of tricyclic compounds that function as alpha-7 nicotinic acetylcholine receptor (α7 nAChR) ligands [1]. This application is not reported for the unsubstituted indazole-3-carboxylic acid (CAS 4498-67-3) or for the 4-methoxyindazole-6-carboxylic acid isomer .

Alpha-7 nAChR CNS Drug Discovery Tricyclic Compounds

Physicochemical Differentiation: Predicted pKa, Boiling Point, and Density

The predicted physicochemical properties of 4-methoxy-1H-indazole-3-carboxylic acid include a boiling point of 467.6±25.0 °C, density of 1.459±0.06 g/cm³, and pKa of 14.85±0.40 . These values differ from those of unsubstituted indazole-3-carboxylic acid (melting point 259-262 °C, molecular weight 162.15 g/mol) [1] due to the 4-methoxy substitution. The higher molecular weight (192.17 vs. 162.15) and distinct thermal properties affect handling, solubility, and formulation considerations.

Physicochemical Properties Compound Handling Formulation

Optimized Application Scenarios for 4-Methoxy-1H-indazole-3-carboxylic acid in Research and Development


Synthesis of Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR) Ligands for CNS Research

4-Methoxy-1H-indazole-3-carboxylic acid serves as a key intermediate in the preparation of tricyclic compounds designed as α7 nAChR ligands [1]. Given the documented inactivity of 4-methoxyindazole toward NOS isoforms [2], this scaffold minimizes confounding NOS-related effects in CNS studies, offering a cleaner pharmacological profile for α7 nAChR-targeted programs.

Negative Control Scaffold for Nitric Oxide Synthase (NOS) Inhibition Studies

Because 4-methoxyindazole exhibits less than 10% inhibition of all three NOS isoforms at concentrations up to 1 mM [1], it provides an ideal negative control scaffold for studies investigating NOS inhibition. This contrasts with 7-methoxyindazole (IC50 ~16 µM), making the 4-methoxy isomer the scaffold of choice when NOS activity must be avoided [2].

Cost-Effective Scale-Up and Derivative Synthesis Campaigns

The reported 100% synthetic yield from 4-methoxyindoline-2,3-dione [1] makes this compound economically advantageous for multi-step syntheses requiring larger quantities. Procurement of this building block, rather than synthesizing it in-house or using lower-yielding alternatives, reduces overall project cost and time [2].

Preparation of Indazole-Based Bioisosteres with Predictable Metabolic Profiles

Indazole serves as a bioisostere of phenol, offering improved resistance to phase I and II metabolism [1]. The 4-methoxy substitution on the indazole-3-carboxylic acid framework further modulates lipophilicity and hydrogen bonding, enabling fine-tuning of pharmacokinetic properties in lead optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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